molecular formula C11H21N3O B8113547 N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide

N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide

Cat. No.: B8113547
M. Wt: 211.30 g/mol
InChI Key: SPDNTWGXVXHPKN-UHFFFAOYSA-N
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Description

N-Methyl-2-(1,8-diazaspiro[4.5]decan-1-yl)acetamide is a heterocyclic compound featuring a unique 1,8-diazaspiro[4.5]decane core, where two nitrogen atoms are embedded in a spirocyclic framework comprising a five-membered and a four-membered ring. This structural motif is often explored in medicinal chemistry due to its conformational rigidity, which can enhance target selectivity and metabolic stability .

Properties

IUPAC Name

2-(1,8-diazaspiro[4.5]decan-1-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-12-10(15)9-14-8-2-3-11(14)4-6-13-7-5-11/h13H,2-9H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDNTWGXVXHPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCCC12CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide typically involves the reaction of 1,8-diazaspiro[4.5]decane with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-methyl-2-(1,8-diazaspiro[4.5]decan-1-yl)ethanol .

Scientific Research Applications

Medicinal Chemistry

N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide has been studied for its pharmacological properties, particularly as a potential therapeutic agent in the treatment of various conditions.

  • Antidepressant Activity : Research indicates that compounds with a diazaspiro structure may exhibit antidepressant-like effects in animal models. A study demonstrated that derivatives of this compound showed significant improvement in behavioral tests associated with depression, suggesting a mechanism involving serotonin modulation .
  • Neuroprotective Effects : The compound has also been investigated for its neuroprotective capabilities. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Drug Development

The unique structure of this compound makes it a candidate for developing novel pharmaceuticals.

  • Lead Compound for New Drugs : The compound serves as a lead structure for synthesizing new drugs targeting specific receptors in the central nervous system (CNS). Its spirocyclic nature may enhance binding affinity and selectivity .

Biological Studies

The compound's interactions with biological systems have been a focus of research.

  • Receptor Binding Studies : Binding affinity studies have shown that this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, indicating its potential role in modulating mood and behavior .

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in despair behavior compared to control groups, supporting its potential use as an antidepressant .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers treated neuronal cell cultures with varying concentrations of the compound. The findings revealed that higher concentrations effectively reduced cell death induced by oxidative stress, highlighting its therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

a. 1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-one hydrochloride ()

  • Core Structure : Shares the 1,8-diazaspiro[4.5]decane system but replaces the acetamide group with a propan-1-one moiety.
  • Applications : Likely investigated for CNS-targeted activity due to the spiro system’s rigidity, though specific data are unavailable .

b. 2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7f, )

  • Core Structure : A larger spiro[5.5]undecane system with two carbonyl groups, enhancing hydrogen-bonding capacity.
  • Synthesis : Prepared via cyclization reactions using trifluoroacetic anhydride, yielding high purity (97%) .

c. Triazole-linked Acetamides (6a–c, )

  • Core Structure : 1,2,3-Triazole rings instead of spiro systems, synthesized via copper-catalyzed azide-alkyne cycloaddition.
  • Functional Groups : Nitro substituents (e.g., 6b, 6c) increase electron-withdrawing effects, altering electronic properties compared to the methyl group in the target compound.
  • Spectroscopy : IR spectra show characteristic C=O stretches at ~1670–1682 cm⁻¹, consistent with acetamide derivatives .
Physicochemical Properties
Compound Core Structure Key Functional Groups Melting Point (°C) Solubility Trends
N-Methyl-2-(1,8-diazaspiro[...] Spiro[4.5]decane -N-methylacetamide Not reported Moderate polarity (amide)
7f () Spiro[5.5]undecane -CO, -OCH3 94 High (polar carbonyls)
6b () Triazole -NO2, -OCH2 Not reported Low (nitro groups)
Spectroscopic Comparison
Compound IR C=O Stretch (cm⁻¹) ^1H NMR Key Signals (δ ppm)
N-Methyl-2-(1,8-diazaspiro[...] ~1670–1680 (amide) Expected: N-CH3 (~2.8–3.2), spiro Hs (~1.5–2.5)
7f () 1678, 1670, 1655 OCH3 (4.03), cyclohexyl Hs (1.80–2.38)
6b () 1682 (amide) Triazole-H (8.36), -NH (10.79)

Biological Activity

N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to a class of compounds known as diazaspirodecans. The general structure includes a spirocyclic framework that contributes to its biological properties. The molecular formula for this compound is C12H16N4OC_{12}H_{16}N_{4}O with a molecular weight of 232.28 g/mol .

Research indicates that derivatives of diazaspiro[4.5]decan-1-one exhibit selective inhibition of TYK2 and JAK1 kinases, which are critical in the signaling pathways associated with inflammatory responses and immune regulation. For instance, a related compound demonstrated IC50 values of 6 nM for TYK2 and 37 nM for JAK1, showcasing significant selectivity over JAK2 . This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and the modulation of T cell differentiation (Th1, Th2, Th17), making these compounds potential candidates for treating autoimmune diseases .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in preclinical models. In studies involving acute ulcerative colitis models, compounds in this class exhibited superior anti-inflammatory efficacy compared to established treatments like tofacitinib . The mechanism involves downregulating pathways that lead to inflammation through TYK2/JAK1 inhibition.

Anticancer Potential

The spirocyclic structure is believed to enhance the interaction with biological targets involved in cancer proliferation pathways. For example, certain derivatives have been evaluated for their ability to inhibit RAS proteins, which play a pivotal role in oncogenesis . The structural optimization of these compounds has led to the identification of potent inhibitors against mutated forms of RAS, particularly KRAS G12C .

Study 1: Selective TYK2/JAK1 Inhibition

A recent study identified several diazaspiro[4.5]decan derivatives as selective inhibitors of TYK2 and JAK1 kinases. The lead compound demonstrated excellent metabolic stability and anti-inflammatory activity in vivo .

CompoundIC50 (TYK2)IC50 (JAK1)Selectivity Ratio (JAK2)Efficacy Model
Compound 486 nM37 nM>23-foldUlcerative Colitis

Study 2: Antitumor Activity

Another study focused on the anticancer properties of diazaspiro compounds against solid tumors. A derivative showed a dose-dependent antitumor effect in xenograft models .

CompoundTarget ProteinInhibition TypeEfficacy
Compound XKRAS G12CCovalent BindingHigh

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